molecular formula C22H15N B14748650 12H-Acenaphtho(4,5-a)carbazole CAS No. 213-32-1

12H-Acenaphtho(4,5-a)carbazole

Cat. No.: B14748650
CAS No.: 213-32-1
M. Wt: 293.4 g/mol
InChI Key: NXRKIYVMAWJLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12H-Acenaphtho(4,5-a)carbazole: is a polycyclic aromatic hydrocarbon that consists of a carbazole moiety fused with an acenaphthene unit. This compound is known for its interesting photophysical and electronic properties, making it a subject of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Acenaphtho(4,5-a)carbazole typically involves the regioselective dilithiation of carbazole derivatives. One common method includes the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve dilithiation at specific positions on the carbazole ring, followed by electrophilic trapping to introduce the desired functional groups .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar regioselective dilithiation techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 12H-Acenaphtho(4,5-a)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and hydroxylated compounds .

Mechanism of Action

The mechanism by which 12H-Acenaphtho(4,5-a)carbazole exerts its effects involves interactions with specific molecular targets. For instance, in photophysical applications, the compound’s ability to undergo photo-induced electron transfer processes is crucial. This involves the transfer of electrons from the electron-rich carbazole moiety to electron-deficient acceptors, facilitating various applications in sensing and detection .

Comparison with Similar Compounds

Uniqueness: 12H-Acenaphtho(4,5-a)carbazole stands out due to its unique fused-ring structure, which imparts distinct electronic and photophysical characteristics. This makes it particularly valuable in applications requiring high stability and efficient electron transfer .

Properties

CAS No.

213-32-1

Molecular Formula

C22H15N

Molecular Weight

293.4 g/mol

IUPAC Name

12-azahexacyclo[14.6.1.02,14.05,13.06,11.019,23]tricosa-1(22),2(14),3,5(13),6,8,10,15,19(23),20-decaene

InChI

InChI=1S/C22H15N/c1-2-7-20-16(5-1)18-11-10-15-17-6-3-4-13-8-9-14(21(13)17)12-19(15)22(18)23-20/h1-7,10-12,23H,8-9H2

InChI Key

NXRKIYVMAWJLKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=CC4=C3NC5=CC=CC=C45)C6=CC=CC1=C26

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.